Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)

4-Nitrophenyl phenyl sulfide structure
4-Nitrophenyl phenyl sulfide structure
商品名:4-Nitrophenyl phenyl sulfide
CAS番号:952-97-6
MF:C12H9NO2S
メガワット:231.270361661911
MDL:MFCD00024700
CID:83248
PubChem ID:13720

4-Nitrophenyl phenyl sulfide 化学的及び物理的性質

名前と識別子

    • 4-Nitrophenyl phenyl sulfide
    • 4-Nitrodiphenyl Sulfide
    • 1-nitro-4-phenylsulfanylbenzene
    • 4-Nitrophenyl Phenyl
    • 4-Nitrophenol phenyl sulphide
    • 1-Nitro-4-(phenylthio)benzene (ACI)
    • Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)
    • (4-Nitrophenyl)(phenyl)sulfane
    • (4-Nitrophenyl)phenylsulphide
    • 1-Nitro-4-phenylsulfanyl-benzene
    • 4-(Phenylthio)nitrobenzene
    • 4-Nitro-1-(phenylthio)benzene
    • NSC 87341
    • p-Nitrodiphenyl sulfide
    • p-Nitrophenyl phenyl sulfide
    • Phenyl 4-nitrophenyl sulfide
    • Phenyl p-nitrophenyl sulfide
    • AS-38165
    • 1-Nitro-4-(phenylsulfanyl)benzene
    • MFCD00024700
    • 4-06-00-01694 (Beilstein Handbook Reference)
    • NS00040443
    • EINECS 213-462-5
    • CCRIS 3887
    • Benzene, 1-nitro-4-(phenylthio)-
    • 952-97-6
    • A6UNS7FMA7
    • SCHEMBL268150
    • 4-Nitrophenyl phenyl sulphide
    • SULFIDE, p-NITROPHENYL PHENYL
    • NSC87341
    • NCIOpen2_005248
    • Phenyl-p-nitrophenyl sulfide
    • AKOS005216932
    • Phenyl p-nitrophenylsulfide
    • Benzene,1-nitro-4-(phenylthio)-
    • DTXSID50241784
    • 4-(Nitrophenyl) phenyl sulfide
    • 4-NO2TE
    • DB-057573
    • CS-0204892
    • 1-Nitro-4-(phenylthio)benzene
    • NSC-87341
    • DTXCID80164275
    • UNII-A6UNS7FMA7
    • 4-Nitrodiphenyl thioether
    • BRN 1912782
    • 4-Nitrophenyl phenyl sulfide, 97%
    • STK697629
    • MDL: MFCD00024700
    • インチ: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
    • InChIKey: RJCBYBQJVXVVKB-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 231.03500
  • どういたいしつりょう: 231.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.1A^2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.2840 (rough estimate)
  • ゆうかいてん: 52-55 ºC
  • ふってん: 396.8°Cat760mmHg
  • フラッシュポイント: 193.8°C
  • 屈折率: 1.5500 (estimate)
  • PSA: 71.12000
  • LogP: 4.26920
  • ようかいせい: 未確定

4-Nitrophenyl phenyl sulfide セキュリティ情報

  • シグナルワード:warning
  • 危害声明: Irritant
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • WGKドイツ:3
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S26-S36
  • RTECS番号:WQ5620000
  • 危険物標識: Xi
  • ちょぞうじょうけん:Store at recommended temperature
  • リスク用語:R36/37/38

4-Nitrophenyl phenyl sulfide 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Nitrophenyl phenyl sulfide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N931715-1g
(4-Nitrophenyl)(phenyl)sulfane
952-97-6 98%
1g
¥68.00 2022-09-01
Oakwood
002980-1g
4-Nitrophenyl phenyl sulfide
952-97-6
1g
$10.00 2024-07-19
TRC
N504470-2500mg
4-Nitrophenyl Phenyl Sulfide
952-97-6
2500mg
$155.00 2023-05-17
Ambeed
A726707-100g
(4-Nitrophenyl)(phenyl)sulfane
952-97-6 98%
100g
$352.0 2025-03-05
TRC
N504470-2.5g
4-Nitrophenyl Phenyl Sulfide
952-97-6
2.5g
$ 125.00 2022-06-03
Alichem
A019134628-100g
4-Nitrophenyl phenyl sulfide
952-97-6 95%
100g
$582.12 2023-08-31
Ambeed
A726707-1g
(4-Nitrophenyl)(phenyl)sulfane
952-97-6 98%
1g
$14.0 2025-03-05
Fluorochem
002980-1g
4-Nitrophenyl phenyl sulfide
952-97-6 97%
1g
£19.00 2022-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17278-5g
4-Nitrophenyl phenyl sulfide, 98%
952-97-6 98%
5g
¥610.00 2023-02-14
abcr
AB118258-25 g
4-Nitrophenyl phenyl sulfide, 98%; .
952-97-6 98%
25 g
€216.00 2023-07-20

4-Nitrophenyl phenyl sulfide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ;  6 h, 60 °C
リファレンス
Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates
Samanta, Partha Kumar; Biswas, Rima; Bhaduri, Samanka Narayan; Ray, Shounak; Biswas, Papu, Microporous and Mesoporous Materials, 2021, 323,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  1 h, 50 °C
リファレンス
Oxime ester useful for photopolymerization initiator with good sensitivity
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Silica ,  Nickel ferrite Solvents: Water ;  20 h, 90 °C
リファレンス
Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous Medium
Iqubal, Asif Md.; Islam, Sk. Safikul; Ghosh, Kajari; Molla, Rostam Ali; Kamaluddin; et al, Journal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ;  10 h, 80 °C
リファレンス
CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8
Amiri, Kamran; Rostami, Amin; Rostami, Abed, New Journal of Chemistry, 2016, 40(9), 7522-7528

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ;  2 h, 70 °C
リファレンス
Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chlorides
Gogoi, Prasanta; Hazarika, Sukanya; Sarma, Manas J.; Sarma, Kuladip; Barman, Pranjit, Tetrahedron, 2014, 70(41), 7484-7489

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  5 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°C
Tsuzaki, Marina; Ando, Shin; Ishizuka, Tadao, Chemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  1 h, 50 °C
リファレンス
Oxime ester compound useful for photopolymerization initiator with good sensitivity
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  1 h, 50 °C
リファレンス
Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators
, Japan, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ;  6 h, 80 °C
リファレンス
Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursors
Tavares, Jose M. da C. Junior; da Silva, Caren D. G.; dos Santos, Beatriz F.; Souza, Nicole S.; de Oliveira, Aline R.; et al, Organic & Biomolecular Chemistry, 2019, 17(47), 10103-10108

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide ,  3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ;  6 h, 110 °C
リファレンス
New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions
Coelho, Felipe Lange; Dresch, Lucielle Codeim; Stieler, Rafael ; Campo, Leandra Franciscato; Schneider, Paulo Henrique, Catalysis Communications, 2019, 121, 19-26

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Hexamethylphosphoramide
リファレンス
Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfides
Gulevich, Yu. V.; Bumagin, N. A.; Beletskaya, I. P., Zhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ;  60 h, 5 bar, 130 °C
リファレンス
Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-coupling
Frindy, Sana; El Kadib, Abdelkrim; Lahcini, Mohamed; Primo, Ana; Garcia, Hermenegildo, ChemCatChem, 2015, 7(20), 3307-3315

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide ,  Copper oxide (CuO) ,  Alumina ,  Tetrapropylammonium hydroxide ,  Silica Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
リファレンス
High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5
Fu, Wenqian; Liu, Taotao; Fang, Zhongxue; Ma, Yuli; Zheng, Xiang; et al, Chemical Communications (Cambridge, 2015, 51(27), 5890-5893

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Dimethyl sulfoxide ;  10 min, 80 °C
リファレンス
Aromatic nucleophilic polysubstitution by sequential SRN1 reactions
Beugelmans, Rene; Chbani, Mohamed, Bulletin de la Societe Chimique de France, 1995, 132(3), 290-305

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  S8 Catalysts: Copper Solvents: Dimethylformamide ;  11 h, 80 °C
リファレンス
Cu-ZSM5 as reusable catalyst for the one-pot, odorless and ligand-free C-S bond formation
Amiri, Kamran; Rostami, Amin; Samadi, Saadi; Rostami, Abed, Catalysis Communications, 2016, 86, 108-112

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ;  6 - 8 h, 80 °C
1.2 Solvents: Ethyl acetate
リファレンス
Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligands
Kumar, Gulshan; Hussain, Firasat; Gupta, Rajeev, Dalton Transactions, 2017, 46(43), 15023-15031

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  21 h, 110 °C
リファレンス
Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free Conditions
Huang, Yu-Ting; Tsai, Wan-Ting; Badsara, Satpal Singh; Chan, Chien-Ching; Lee, Chin-Fa, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Reline ;  1.5 h, 80 °C
リファレンス
Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers.
Pant, Preeti L.; Shankarling, Ganapati S., ChemistrySelect, 2017, 2(25), 7645-7650

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ;  24 h, 130 °C
リファレンス
Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) Reactions
Sharma, Rakesh K.; Gaur, Rashmi; Yadav, Manavi; Rathi, Anuj K.; Pechousek, Jiri; et al, ChemCatChem, 2015, 7(21), 3495-3502

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Acetonitrile ;  24 h, 15 - 20 °C
リファレンス
TBAF-catalyzed facile synthesis of unsymmetrical diaryl thioethers via mild SNAr reactions
Yu, Baohua; Zang, Xufeng; Yu, Xiaochun; Xu, Qing, Journal of Chemical Research, 2010, 34(6), 351-353

4-Nitrophenyl phenyl sulfide Raw materials

4-Nitrophenyl phenyl sulfide Preparation Products

4-Nitrophenyl phenyl sulfide 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
A845267
清らかである:99%
はかる:100g
価格 ($):288.0